molecular formula C17H18O3 B14289569 4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-phenylcyclobut-2-EN-1-one CAS No. 118041-91-1

4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-phenylcyclobut-2-EN-1-one

Cat. No.: B14289569
CAS No.: 118041-91-1
M. Wt: 270.32 g/mol
InChI Key: PMTGZJUSLHAOMW-UHFFFAOYSA-N
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Description

4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-phenylcyclobut-2-EN-1-one is a complex organic compound characterized by its unique cyclobutene ring structure

Preparation Methods

The synthesis of 4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-phenylcyclobut-2-EN-1-one typically involves a series of organic reactions. One common method includes the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . This reaction involves the formation of multiple C–C and C–O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-phenylcyclobut-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-phenylcyclobut-2-EN-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-phenylcyclobut-2-EN-1-one involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, participate in π-π interactions, and undergo various chemical transformations that affect its biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar compounds to 4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-phenylcyclobut-2-EN-1-one include other cyclobutene derivatives and compounds with similar functional groups. For example:

Properties

CAS No.

118041-91-1

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

4-hex-1-ynyl-4-hydroxy-3-methoxy-2-phenylcyclobut-2-en-1-one

InChI

InChI=1S/C17H18O3/c1-3-4-5-9-12-17(19)15(18)14(16(17)20-2)13-10-7-6-8-11-13/h6-8,10-11,19H,3-5H2,1-2H3

InChI Key

PMTGZJUSLHAOMW-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1(C(=C(C1=O)C2=CC=CC=C2)OC)O

Origin of Product

United States

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